molecular formula C25H22ClN3O B11055858 4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one

4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one

Cat. No.: B11055858
M. Wt: 415.9 g/mol
InChI Key: ZQYWBMUUXKKIAS-UHFFFAOYSA-N
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Description

4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the 2-chlorobenzyl and 3-methylphenyl groups. The final step involves the formation of the pyrrolidin-2-one ring.

    Preparation of Benzimidazole Core: The benzimidazole core can be synthesized by reacting o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of 2-Chlorobenzyl Group: The 2-chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride and the benzimidazole core.

    Introduction of 3-Methylphenyl Group: The 3-methylphenyl group can be introduced through a Friedel-Crafts alkylation reaction.

    Formation of Pyrrolidin-2-one Ring: The final step involves cyclization to form the pyrrolidin-2-one ring, which can be achieved using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using alkyl halides or electrophilic substitution using Lewis acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole core is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorobenzyl)-1H-benzimidazol-2-ylmethanol
  • 2-(2-Chloro-1H-benzimidazol-1-yl)ethanol
  • 1-(4-Methylbenzyl)-1H-benzimidazol-2-ylmethanol

Uniqueness

4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for interactions with a wide range of molecular targets, making it a versatile compound for scientific research.

Properties

Molecular Formula

C25H22ClN3O

Molecular Weight

415.9 g/mol

IUPAC Name

4-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C25H22ClN3O/c1-17-7-6-9-20(13-17)28-16-19(14-24(28)30)25-27-22-11-4-5-12-23(22)29(25)15-18-8-2-3-10-21(18)26/h2-13,19H,14-16H2,1H3

InChI Key

ZQYWBMUUXKKIAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5Cl

Origin of Product

United States

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